1-benzyl-3-(2,6-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-(2,6-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one, also known as BPN-14770, is a small molecule drug that has shown promise in treating various neurological disorders. It belongs to the class of compounds known as naphthyridinone derivatives and is currently being studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Catalysis and Coordination Chemistry
- Multifaceted Coordination for Catalysis : The compound 1,8-naphthyridine-functionalized N-heterocyclic carbene has been successfully coordinated to Pd(II), W(0), Rh(I), and Ir(III), demonstrating diverse binding modes. This coordination chemistry has applications in catalysis, such as in transfer hydrogenation reactions, showcasing the potential of naphthyridine derivatives in synthesizing novel catalytic compounds (Sinha et al., 2009).
Green Chemistry
- One-Pot Synthesis : A study highlighted the green synthesis of heterocyclic compounds via a one-pot, three-component cyclocondensation reaction. This approach emphasizes the use of ethanol as a reaction medium and avoids the use of toxic catalysts, aligning with principles of green chemistry (Kamalifar & Kiyani, 2019).
Heterocyclic Compound Synthesis
- Novel Synthesis of Naphthyridine Derivatives : Research on the synthesis of new substituted 3-aryl-1,8-naphthyridine derivatives and their evaluation for antimicrobial activity illustrates the utility of naphthyridine compounds in medicinal chemistry. This research provides a pathway for the development of new antimicrobial agents (Ravi et al., 2018).
Medicinal Chemistry and Biological Evaluation
- c-Met Kinase Inhibitors : Incorporating cyclic urea pharmacophores into the 1,6-naphthyridine framework led to the discovery of a new class of c-Met kinase inhibitors. This study highlights the medicinal chemistry applications of naphthyridine derivatives in developing cancer therapeutics (Wang et al., 2013).
Propiedades
IUPAC Name |
1-benzyl-3-(2,6-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-8-6-9-17(2)26(16)23(28)20-14-19-12-7-13-24-21(19)25(22(20)27)15-18-10-4-3-5-11-18/h3-5,7,10-14,16-17H,6,8-9,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXHAPNKOVSKAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.